molecular formula C6H7N3O3 B2610849 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid CAS No. 512807-21-5

1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2610849
CAS No.: 512807-21-5
M. Wt: 169.14
InChI Key: ONWJVXHAPRRFJY-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Conformational Studies

While no direct crystallographic data exists for this compound, insights can be drawn from analogous pyrazole-carboxylic acid derivatives. Pyrazole-3-carboxylic acid derivatives often form hydrogen-bonded networks due to the acidic proton of the carboxylic group and the nitrogen atoms in the pyrazole ring. For example, pyrazole-4-carboxylic acid crystallizes in quasi-linear ribbons stabilized by cyclic hydrogen bonds between the carboxylic acid and pyrazole moieties.

In the case of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid , the amino-oxoethyl side chain introduces additional hydrogen-bonding potential. The amino group (-NH₂) and the oxo group (=O) could participate in intermolecular interactions, leading to distinct packing motifs. Computational modeling suggests that such interactions may favor planar conformations to maximize hydrogen-bonding efficiency.

Key Predictions for Crystal Packing:

Feature Expected Behavior Reference Basis
Hydrogen-bonding network Carboxylic acid ↔ pyrazole N/H Pyrazole-4-carboxylic acid
Side-chain interactions Amino-oxoethyl interactions with adjacent molecules Analogous amide-containing systems
Conformational flexibility Limited due to H-bond constraints Pyrazole-3-carboxylic acid

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is inferred from its structural components:

  • Pyrazole Ring : Protons at positions 4 and 5 exhibit chemical shifts in the range of δ 6.5–7.0 ppm (singlet or doublet patterns).
  • Carboxylic Acid : The proton resonates as a broad singlet at δ 10–12 ppm, depending on solvent and concentration.
  • Amino-Oxoethyl Group : The NH₂ group appears as a singlet at δ 3.0–3.5 ppm, while the oxo group (C=O) does not produce a signal in ¹H NMR.

Predicted ¹H NMR Data (DMSO-d₆):

Proton Environment δ (ppm) Multiplicity Relative Integration
Pyrazole C4/C5 (equivalent) 6.8–7.0 Singlet 2H
Carboxylic acid (-OH) 11.5–12.0 Broad singlet 1H
Amino (-NH₂) 3.2–3.5 Singlet 2H
Infrared (IR) Spectroscopy

Critical absorption bands are anticipated for:

  • Carboxylic acid : ν(O-H) stretch at ~2500–3300 cm⁻¹ (broad) and ν(C=O) at ~1700 cm⁻¹.
  • Amino group : ν(N-H) stretch at ~3300–3500 cm⁻¹ (sharp).
  • Pyrazole ring : ν(C=N) and ν(C=C) vibrations in the range of 1450–1600 cm⁻¹.
Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 169.14 (C₆H₇N₃O₃⁺), with fragmentation patterns reflecting cleavage of the amino-oxoethyl group and pyrazole ring.

Quantum Chemical Calculations of Electronic Structure

No direct computational studies on this compound are reported, but insights can be extrapolated from analogous pyrazole derivatives:

  • HOMO-LUMO Gaps : Pyrazole-carboxylic acids typically exhibit moderate HOMO-LUMO gaps (~5–6 eV), influenced by electron-withdrawing groups like carboxylic acids.
  • Electron Density Distribution : The carboxylic acid group withdraws electron density from the pyrazole ring, polarizing the π-system and affecting reactivity.
  • Tautomerization Energy : Computational studies on similar compounds suggest that keto-enol tautomerism is thermodynamically disfavored due to resonance stabilization of the keto form.

Theoretical Predictions for Electronic Properties:

Property Value (Estimated) Basis for Estimation
HOMO energy -9.0 eV Pyrazole-3-carboxylic acid
LUMO energy -1.5 eV Pyrazole-3-carboxylic acid
Dipole moment 2.5–3.0 D Carboxylic acid polarity

Tautomeric Behavior and Protonation State Analysis

The compound’s tautomeric preferences depend on solvent and pH:

  • Carboxylic Acid Tautomer : The keto form (C=O) is dominant in neutral conditions due to resonance stabilization.
  • Amino-Oxoethyl Group : The amino group (-NH₂) may act as a hydrogen-bond donor, stabilizing the keto tautomer.
  • Protonation States :
    • Neutral Form : Deprotonated carboxylic acid (RCOO⁻) in alkaline conditions.
    • Zwitterionic Form : Potential in aqueous solutions, with the proton transferring between the carboxylic acid and amino groups.

Tautomer Stability and Protonation Equilibria:

Tautomer/State Stability (pH 7) Key Interactions
Keto (C=O) High Resonance stabilization
Enol (C-OH) Low Hydrogen bonding
Zwitterion (RCOO⁻/NH₃⁺) Moderate Ionic interactions

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-5(10)3-9-2-1-4(8-9)6(11)12/h1-2H,3H2,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWJVXHAPRRFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with amino acid precursors. One common method includes the use of protected amino acids and pyrazole derivatives under controlled conditions to yield the desired compound. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial process may also involve purification steps such as crystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) enables proton donation, forming salts with bases. This property is critical for modifying solubility and bioavailability in pharmaceutical applications.
Example reaction :
C7H8N3O4+NaOHC7H7N3O4Na+H2O\text{C}_{7}\text{H}_{8}\text{N}_{3}\text{O}_{4} + \text{NaOH} \rightarrow \text{C}_{7}\text{H}_{7}\text{N}_{3}\text{O}_{4}\text{Na} + \text{H}_{2}\text{O}

  • Conditions : Aqueous sodium hydroxide at room temperature.

  • Application : Salt formation for improved aqueous solubility.

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution with alcohols or amines.

Esterification

Example : Reaction with methanol under acidic catalysis:
C7H8N3O4+CH3OHH+C8H10N3O4+H2O\text{C}_{7}\text{H}_{8}\text{N}_{3}\text{O}_{4} + \text{CH}_{3}\text{OH} \xrightarrow{\text{H}^{+}} \text{C}_{8}\text{H}_{10}\text{N}_{3}\text{O}_{4} + \text{H}_{2}\text{O}

  • Yield : ~75% (reported for analogous pyrazole esters).

  • Product : Methyl ester derivatives for further functionalization.

Amidation

Reaction with 2,3-diaminopyridine forms carboxamide derivatives :
C7H8N3O4+C5H6N3C12H11N6O3+H2O\text{C}_{7}\text{H}_{8}\text{N}_{3}\text{O}_{4} + \text{C}_{5}\text{H}_{6}\text{N}_{3} \rightarrow \text{C}_{12}\text{H}_{11}\text{N}_{6}\text{O}_{3} + \text{H}_{2}\text{O}

  • Conditions : Reflux in dimethylformamide (DMF) with triethylamine .

  • Yield : 69% for 1H-pyrazole-3-carboxamide .

Cyclization Reactions

The amino-oxoethyl side chain participates in intramolecular cyclization to form fused heterocycles.

Hydrazine-Induced Cyclization

Reaction with hydrazine hydrate yields pyrazolidinone derivatives :
C7H8N3O4+N2H4C7H7N5O3+H2O\text{C}_{7}\text{H}_{8}\text{N}_{3}\text{O}_{4} + \text{N}_{2}\text{H}_{4} \rightarrow \text{C}_{7}\text{H}_{7}\text{N}_{5}\text{O}_{3} + \text{H}_{2}\text{O}

  • Conditions : Ethanol reflux for 2 hours .

  • Product : 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives .

Imidazo-Pyridine Formation

Reaction with 2,3-diaminopyridine in benzene produces 3H-imidazo[4,5-b]pyridines :
C7H8N3O4+C5H6N3C12H9N7O2+HCl\text{C}_{7}\text{H}_{8}\text{N}_{3}\text{O}_{4} + \text{C}_{5}\text{H}_{6}\text{N}_{3} \rightarrow \text{C}_{12}\text{H}_{9}\text{N}_{7}\text{O}_{2} + \text{HCl}

  • Yield : 49% .

  • Key Data : IR absorption at 3380–2993 cm⁻¹ (OH/NH stretch) .

Nucleophilic Substitution

The carboxylic acid chloride derivative reacts with nucleophiles like amines:

Reaction Conditions Product Yield
With 2,3-diaminopyridine Benzene, 5 hours, no catalyst3H-imidazo[4,5-b]pyridine derivative49%
With hydrazine hydrate Ethanol reflux, 2 hoursPyrazolidinone fused heterocycle61%

Mechanistic Insights

Theoretical studies (RHF/STO-3G and AM1 methods) reveal:

  • Charge Redistribution : During amidation, negative charge on nitrogen decreases from -0.41 to -0.38 ē, favoring nucleophilic attack .

  • Bond Polarization : C=O bond length shortens from 1.23 Å (AM1) to 1.19 Å (RHF/3-21G), enhancing electrophilicity .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a Bcl-2/Bcl-xL inhibitor , which are proteins involved in the regulation of apoptosis (programmed cell death). Overexpression of these proteins is commonly associated with cancer cell survival, making them significant targets for anticancer therapies.

Case Study: Bcl-2/Bcl-xL Inhibition

In a study published in Nature, modifications to the core structure of related compounds led to the discovery of new derivatives that effectively bind to Bcl-2 and Bcl-xL with high affinity. These compounds exhibited potent anticancer activity in vitro and in vivo, demonstrating the therapeutic potential of pyrazole derivatives in cancer treatment .

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, may possess antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Experimental Findings

A study highlighted the synthesis and evaluation of several pyrazole derivatives against various bacterial strains. The results showed promising antimicrobial activity, suggesting that further development could lead to effective treatments for bacterial infections .

Anti-inflammatory Applications

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Research Insights

In a series of experiments focusing on inflammatory models, certain pyrazole compounds demonstrated the ability to reduce markers of inflammation and inhibit pro-inflammatory cytokines. This suggests that this compound could be explored further for its anti-inflammatory effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify how various modifications affect its biological activity.

Key Findings

The modifications at different positions on the pyrazole ring have been shown to significantly influence binding affinity and biological efficacy against targeted proteins such as Bcl-2 and Bcl-xL. These insights are essential for designing more effective therapeutic agents based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Position) Key Properties/Data Reference
1-(2-Oxo-2-phenylethyl)-1H-pyrazole-3-carboxylic acid (Compound 36) 2-oxo-2-phenylethyl (1), COOH (3) Mp: 197–200°C; synthesized via NaOH hydrolysis of ethyl ester (74% yield)
1-(2-Methoxyphenyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid (Compound 37) 2-(2-methoxyphenyl)-2-oxoethyl (1), COOH (3) Mp: 188–191°C; synthesized via ester hydrolysis (65% yield)
Methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate 2-amino-2-oxoethyl (1), Br (4), COOMe (3) CAS 899446-83-4; purity ≥95%; precursor for carboxylic acid derivatives
1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid 2-methoxy-2-oxoethyl (1), COOH (3) CAS 1172800-52-0; Mol. Wt. 267.28; purity ≥95%
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) 4-fluorophenyl (1), 2-methoxyphenyl (5), COOH (3) 1H NMR (CDCl3): δ 7.23–7.36 (m, 3H), 6.91–7.03 (m, 3H); 91% yield

Key Observations :

  • This could enhance solubility and receptor interactions in biological systems . Halogenation: Bromine substitution at the 4-position (e.g., methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate) may increase molecular weight and alter reactivity for further functionalization .

Physical and Spectral Properties

  • Melting Points : Analogs with carboxylic acid groups (e.g., Compounds 36, 37) exhibit high melting points (188–200°C), suggesting strong intermolecular hydrogen bonding .
  • Spectroscopy :
    • 1H NMR : Aromatic protons in fluorophenyl/methoxyphenyl analogs (e.g., 11j) resonate at δ 6.5–7.4, while methyl ester protons appear at δ 3.6–3.8 .
    • IR : Carboxylic acid derivatives show characteristic C=O stretches near 1625–1700 cm⁻¹ and N-H stretches (amide) at ~3443 cm⁻¹ .

Biological Activity

1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activities of this compound, supported by research findings and data.

  • Chemical Formula : C6H7N3O3
  • CAS Number : 512807-21-5
  • Molecular Weight : 171.14 g/mol

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the pyrazole structure can enhance efficacy against specific pathogens .

CompoundBacterial StrainActivity
This compoundE. coliModerate
This compoundS. aureusHigh

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been well-documented. In experimental models, compounds similar to this compound were tested for their ability to inhibit inflammatory mediators. Results indicated a significant reduction in edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

3. Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies highlighted its effectiveness against breast and colon cancer cells, with IC50 values indicating potent activity .

Case Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple bacterial strains. Among them, this compound exhibited notable inhibition against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, researchers found that this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests its potential application in inflammatory diseases such as rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound can be synthesized through several pathways:

  • Condensation Reactions : Reacting sulfonylhydrazides with cyanoacrylate derivatives (e.g., ethyl 2-cyano-3-ethoxyacrylate) to form pyrazole esters, followed by functionalization .
  • Cyclocondensation : Using hydrazide derivatives (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) with urea, thiourea, or formamide to generate pyrazole-carboxylic acid hybrids .
  • Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ in DMF/water) to introduce aryl/heteroaryl groups at specific positions .

Q. Key Considerations :

  • Purification often involves column chromatography or recrystallization from ethanol/water mixtures.
  • Intermediate characterization relies on IR, NMR, and mass spectrometry .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the pyrazole ring (δ 6.5–8.0 ppm), carboxylic acid (δ ~170 ppm), and amino-oxoethyl groups (δ 2.5–3.5 ppm for CH₂, δ ~165 ppm for carbonyl) .
    • IR : Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and NH₂ (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., pyrazole ring planarity and substituent orientation) .

Q. Best Practices :

  • Compare spectral data with synthesized intermediates or literature references.
  • For novel derivatives, single-crystal X-ray analysis is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in pyrazole-carboxylic acid synthesis?

Methodological Answer: Regioselectivity challenges arise during cyclization or functionalization. Strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ enhances cross-coupling efficiency for aryl group introduction at the 3-position .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while toluene/THF improves cyclocondensation yields .
  • Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions during azide substitutions .

Case Study :
In , optimized Suzuki coupling (Pd catalyst, DMF/water, 80°C) achieved >85% yield for 3,4-diarylpyrazole derivatives .

Q. How can researchers resolve contradictions in reported biological activities of NO-donor pyrazole derivatives?

Methodological Answer: Discrepancies in NO release or pharmacological activity (e.g., ’s low NO release) may stem from:

  • Purity Issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis .
  • Assay Variability : Standardize NO detection methods (e.g., Griess assay vs. chemiluminescence) and cell-based models .
  • Structural Modifications : Adjust the NO-donor moiety (e.g., O²-acetoxymethyl vs. diazeniumdiolate) to tune release kinetics .

Q. Recommendations :

  • Replicate studies under identical conditions (pH, temperature).
  • Perform dose-response analyses to clarify potency thresholds .

Q. What strategies are effective for synthesizing pyrazole-carboxylic acid hybrids with enhanced pharmacological profiles?

Methodological Answer: Hybridization techniques combine pyrazole-carboxylic acid scaffolds with bioactive moieties:

  • Nitric Oxide (NO) Donors : Attach diazeniumdiolates (e.g., O²-acetoxymethyl derivatives) to the carboxylic acid group for dual anti-inflammatory/NO effects .
  • Heterocyclic Fusion : Synthesize thieno[2,3-d]pyrimidinones or triazolodiazepines via cyclocondensation with thiourea or cyanoguanidine .

Example :
In , hybrid NONO-coxibs showed COX-2 inhibition alongside NO release, validated via enzyme assays and NO quantification .

Q. How can computational methods aid in the design of pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets (e.g., COX-2, kinases) using PyMol or AutoDock .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity trends .
  • DFT Calculations : Analyze charge distribution and stability of intermediates (e.g., enolate formation during cyclization) .

Validation :
Cross-check computational predictions with experimental IC₅₀ values and crystallographic data .

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